molecular formula C17H20N2O3S2 B5699088 1-(4-ethylbenzoyl)-4-(2-thienylsulfonyl)piperazine

1-(4-ethylbenzoyl)-4-(2-thienylsulfonyl)piperazine

Cat. No. B5699088
M. Wt: 364.5 g/mol
InChI Key: CQWTURQKUGYYOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethylbenzoyl)-4-(2-thienylsulfonyl)piperazine (ETP) is a chemical compound that has gained attention in scientific research due to its potential as a pharmacological agent. ETP belongs to the class of piperazine derivatives, which have been extensively studied for their diverse biological activities.

Mechanism of Action

The mechanism of action of 1-(4-ethylbenzoyl)-4-(2-thienylsulfonyl)piperazine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in signal transduction pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the replication of certain viruses, such as HIV and herpes simplex virus. In addition, this compound has been shown to reduce inflammation and oxidative stress in the brain, which may have neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-ethylbenzoyl)-4-(2-thienylsulfonyl)piperazine in lab experiments is its diverse biological activities, which make it a potentially useful pharmacological agent. This compound is also relatively easy to synthesize, which makes it accessible for research purposes. However, there are some limitations to using this compound in lab experiments. One limitation is its potential toxicity, which may limit its use in certain experiments. In addition, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 1-(4-ethylbenzoyl)-4-(2-thienylsulfonyl)piperazine. One direction is to further investigate its potential as a pharmacological agent in cancer treatment. This compound has been shown to induce apoptosis in cancer cells, and further studies could explore its potential as a chemotherapeutic agent. Another direction is to investigate its potential as a neuroprotective agent in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Finally, further studies could investigate the mechanism of action of this compound in order to better understand its diverse biological activities.

Synthesis Methods

The synthesis of 1-(4-ethylbenzoyl)-4-(2-thienylsulfonyl)piperazine involves the reaction of 4-ethylbenzoyl chloride with 2-thienylsulfonyl piperazine in the presence of a base, such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted into this compound by the addition of a reducing agent, such as sodium borohydride. The purity of this compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

1-(4-ethylbenzoyl)-4-(2-thienylsulfonyl)piperazine has been studied for its potential as a pharmacological agent in various scientific research fields. It has been shown to possess antitumor, antiviral, antibacterial, and antifungal activities. This compound has also been studied for its potential as a neuroprotective agent, as it has been shown to reduce oxidative stress and inflammation in the brain.

properties

IUPAC Name

(4-ethylphenyl)-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c1-2-14-5-7-15(8-6-14)17(20)18-9-11-19(12-10-18)24(21,22)16-4-3-13-23-16/h3-8,13H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWTURQKUGYYOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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